2-Methyl-2-(methylsulfanyl)propan-1-ol

Description

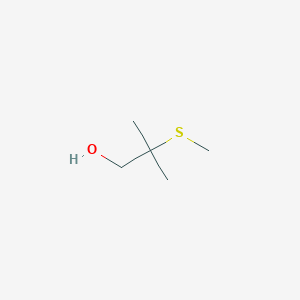

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABFZEAMBRXWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27874-69-7 | |

| Record name | 2-methyl-2-(methylsulfanyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2 Methylsulfanyl Propan 1 Ol

Direct Synthesis Routes to 2-Methyl-2-(methylsulfanyl)propan-1-ol

Direct synthesis routes aim to construct the core structure of this compound by forming one of its key bonds, such as the carbon-sulfur or a carbon-carbon bond, in a crucial step.

While direct functionalization of a simple alcohol is challenging, strategies can be devised starting from a molecule that already contains the requisite hydroxyl group. One of the most effective methods in this category involves the ring-opening of an epoxide. Specifically, the reaction of 2,2-dimethyloxirane (B32121) (isobutylene oxide) with a methylthiolate nucleophile provides a direct and highly regioselective pathway to the target compound. The thiolate anion preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alcohol upon workup.

This reaction is typically carried out using a salt of methanethiol (B179389), such as sodium thiomethoxide, in a suitable polar aprotic solvent. The mechanism follows an S(_N)2 pathway, where the nucleophilic sulfur attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. Subsequent protonation of the resulting alkoxide yields the final this compound product.

Thioether synthesis is a well-established area of organic chemistry, with several techniques applicable to the preparation of the target molecule. acsgcipr.org The analogue of the Williamson ether synthesis, where a thiolate displaces a leaving group, is a primary method. masterorganicchemistry.com In this context, the reaction would involve a precursor like 1-halo-2-methylpropan-2-ol being treated with sodium thiomethoxide. However, a more common and efficient approach is the previously mentioned epoxide ring-opening, which is a cornerstone of thioether formation for β-hydroxy thioethers.

Other advanced methods for thioether formation include transition-metal-catalyzed reactions, which can offer milder conditions and broader functional group tolerance. chemrevlett.com For instance, a palladium or zinc-catalyzed dehydrative thioetherification could potentially couple 2-methylpropane-1,2-diol (B142230) with methanethiol, though this would present challenges with regioselectivity. chemrevlett.com

Table 1: Representative Direct Synthesis via Epoxide Ring-Opening

| Reactant | Reagent | Solvent | Key Transformation | Product |

| 2,2-Dimethyloxirane | Sodium thiomethoxide (NaSCH₃) | Methanol or THF | Nucleophilic ring-opening | This compound |

Building the carbon framework from smaller fragments represents a fundamental synthetic approach. Grignard reactions are a powerful tool for C-C bond formation. google.com A hypothetical route could involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with an α-keto thioether, followed by a reduction step.

A more plausible strategy involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For instance, the Michael addition of methanethiol to an appropriately substituted acrylate (B77674) ester, followed by the reduction of the ester group to a primary alcohol, would successfully construct the required carbon skeleton and install the functional groups in the correct positions.

Indirect Synthetic Pathways to this compound via Precursors

Indirect routes rely on the modification of readily available starting materials that already contain a significant portion of the final structure.

Readily available alcohols like 2-methyl-1-propanol (B41256) (isobutanol) or 2-methyl-2-propanol (tert-butyl alcohol) can serve as starting points for multi-step syntheses. youtube.comyoutube.com A common strategy involves converting the alcohol into a more reactive intermediate.

For example, 2-methyl-2-propen-1-ol (methallyl alcohol) is a key precursor. It can be converted to 2,2-dimethyloxirane via epoxidation, which can then undergo the ring-opening reaction described in section 2.1.1. Alternatively, acid-catalyzed addition of methanethiol across the double bond of methallyl alcohol could be explored, although controlling the regioselectivity to achieve the desired Markovnikov addition product can be challenging.

Another pathway begins with the conversion of 2-methyl-1-propanol to the corresponding alkene, 2-methylpropene, via dehydration. chemicalbook.comosti.gov This alkene is a primary industrial feedstock for the production of 2,2-dimethyloxirane, thus linking common methylated propanols to the target compound through a key epoxide intermediate.

The choice of the sulfur-containing reagent is critical to the success of the synthesis. These synthons are the source of the methylsulfanyl group in the final product.

The most fundamental sulfur synthon for this purpose is methanethiol (CH₃SH). It is a gas at room temperature with a potent, unpleasant odor. Due to its volatility and handling difficulties, it is often used in its deprotonated form, thiomethoxide (CH₃S⁻). This anion is a soft and highly effective nucleophile, ideal for S(_N)2 reactions and epoxide openings. masterorganicchemistry.com It is typically generated in situ by treating methanethiol with a base like sodium hydride or sodium hydroxide, or used as a pre-formed salt, sodium thiomethoxide (NaSCH₃).

Another common sulfur precursor is dimethyl disulfide (CH₃SSCH₃). While less nucleophilic than a thiolate, it can react with strong nucleophiles or be reductively cleaved to generate the thiolate anion, providing a more stable and less volatile liquid alternative to methanethiol for storage and handling.

Table 2: Key Sulfur-Containing Synthons

| Synthon | Formula | State at STP | Primary Use |

| Methanethiol | CH₃SH | Gas | Source of thiomethoxide nucleophile |

| Sodium thiomethoxide | NaSCH₃ | Solid | Direct nucleophile in S(_N)2 reactions |

| Dimethyl disulfide | CH₃SSCH₃ | Liquid | Stable precursor to thiomethoxide |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound can be envisioned through several pathways, most notably the anti-Markovnikov hydrothiolation of 2-methylallyl alcohol with methanethiol or the nucleophilic ring-opening of 2,2-dimethyloxirane by a methylthiolate source. Applying green chemistry principles to these pathways is essential for developing sustainable manufacturing processes.

Solvent-Free Reactions

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, aiming to reduce the environmental impact associated with solvent use, purification, and disposal. For the synthesis of thioethers, these approaches have proven highly effective.

Research has demonstrated that the direct synthesis of allylic thioethers from allylic alcohols and thiols can be achieved without any solvent, often accelerated by microwave irradiation. tandfonline.com This methodology, if applied to the synthesis of this compound from 2-methylallyl alcohol and methanethiol, could offer significant advantages, including drastically reduced reaction times and the elimination of solvent waste streams. tandfonline.com Another approach involves the use of solid acid catalysts, such as silica (B1680970) alumina (B75360), which can facilitate the reaction between alcohols and thiols under solvent-free conditions, providing high yields and selectivity with the only byproduct being water. nih.govd-nb.info Mechanochemical methods, using ball milling, also present a promising solvent-free alternative for generating thioethers, offering high safety profiles and reduced waste. researchgate.net

The benefits of adopting a solvent-free approach are multifold:

Reduced Environmental Impact: Eliminates volatile organic compounds (VOCs), decreasing air pollution and health hazards.

Increased Efficiency: Higher reactant concentrations can lead to faster reaction rates.

Simplified Processes: Eliminates the need for solvent handling, removal, and recycling steps, reducing operational complexity and cost.

Catalyst-Driven Processes

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions. For the plausible synthesis of this compound, several catalytic systems are relevant.

Heterogeneous Catalysts: Amorphous solid acids, such as silica alumina with a low alumina content, have been reported to be excellent catalysts for the S-alkylation of thiols with alcohols, functioning effectively even without a solvent. nih.govd-nb.info For the reaction between 2-methylallyl alcohol and methanethiol, such a catalyst could offer high yields (up to 99% in analogous systems) and easy separation from the reaction mixture, allowing for catalyst recycling. nih.gov

Homogeneous Catalysts:

Metal-Free Catalysts: Iodine has been shown to be an efficient catalyst for the allylic alkylation of thiols with allylic alcohols under mild, room-temperature conditions. researchgate.net Cerium(III) chloride (CeCl₃) is another effective catalyst for the anti-Markovnikov addition of thiols to alkenes under solvent-free conditions. organic-chemistry.org

Metal-Based Catalysts: While aiming for metal-free routes is often a primary green chemistry goal, certain metal catalysts offer unparalleled efficiency. Simple iron complexes, like iron(II) phthalocyanine, are inexpensive and can catalyze the direct transformation of alkenes into functionalized alcohols with high regioselectivity. nih.gov Copper and nickel-based catalysts are also widely used for C-S bond formation, with ongoing research focused on using earth-abundant, less toxic metals. organic-chemistry.orgresearchgate.net

The table below summarizes various catalysts applicable to thioether synthesis, which could be adapted for producing this compound.

| Catalyst Type | Example Catalyst | Applicable Reaction | Key Advantages |

| Heterogeneous Solid Acid | Silica Alumina (low Al₂O₃) | Alcohol + Thiol | Solvent-free conditions, reusable, high selectivity. nih.govd-nb.info |

| Homogeneous Metal-Free | Iodine (I₂) | Allylic Alcohol + Thiol | Mild conditions (room temp), operationally simple. researchgate.net |

| Homogeneous Metal-Free | Cerium(III) Chloride | Alkene + Thiol | Solvent-free, high selectivity for anti-Markovnikov product. organic-chemistry.org |

| Homogeneous Metal | Iron(II) Phthalocyanine | Alkene Functionalization | Inexpensive, earth-abundant metal, high regioselectivity. nih.gov |

| Homogeneous Metal | Copper(I) Iodide (CuI) | C-S Cross-Coupling | Low cost, effective in green solvents. researchgate.net |

Atom Economy and E-Factor Analysis

Quantitative metrics are crucial for evaluating the "greenness" of a synthetic process. Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most widely used metrics. continuuspharma.comsheldon.nl

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of all reactants into the desired product. nih.gov

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: This metric, introduced by Roger Sheldon, provides a more holistic view by quantifying the total waste produced. sheldon.nl

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) An ideal E-Factor is 0. sheldon.nl The E-factor accounts for reaction yield, solvent losses, and all process aids, making it a highly practical measure of environmental impact. continuuspharma.comsheldon.nl

Let's analyze two plausible synthetic routes to this compound:

Route A (Addition): Reaction of 2-methylallyl alcohol with methanethiol. This is an addition reaction and, ideally, has 100% atom economy. C₄H₈O + CH₄S → C₅H₁₂OS % AE = (120.21) / (72.11 + 48.11) * 100 = 100%

Route B (Substitution): Reaction of 2-chloro-2-methylpropan-1-ol with sodium thiomethoxide, generating sodium chloride as a byproduct. C₄H₉ClO + CH₃SNa → C₅H₁₂OS + NaCl % AE = (120.21) / (124.59 + 70.09) * 100 = 61.7%

The following table provides a comparative analysis.

| Metric | Route A (Addition) | Route B (Substitution) | Green Chemistry Implication |

| Theoretical Atom Economy | 100% | 61.7% | Addition reactions are inherently more atom-economical than substitution reactions. nih.gov |

| Potential E-Factor | Low | High | Route A produces no stoichiometric byproducts. The E-Factor would primarily depend on solvent use and yield. Route B generates at least one mole of NaCl waste per mole of product, in addition to solvent waste, leading to a significantly higher E-Factor. sheldon.nl |

Minimizing the E-Factor involves not just choosing atom-economical reactions but also optimizing yield, minimizing excess reagents, and using recyclable catalysts and minimal, green solvents. nih.govresearchgate.netrsc.org

Optimization of Synthetic Conditions for this compound

Optimizing reaction conditions is key to maximizing process efficiency and product yield. This involves a detailed understanding of the reaction's kinetic and thermodynamic landscape.

Reaction Kinetics and Thermodynamics

For the plausible synthesis via a thiol-ene reaction (Route A), the process proceeds through a free-radical mechanism. wikipedia.org

Thermodynamics: Thiol-ene reactions are generally exothermic and thermodynamically favorable, with reaction enthalpies typically ranging from -15 to -25 kcal/mol. acs.org This strong thermodynamic driving force contributes to the high yields often observed. wikipedia.org

The ratio kₚ/k꜀ₜ determines the reaction kinetics. For many alkenes, the chain-transfer step is rate-limiting. acs.org

The structure of the alkene is critical; electron-rich alkenes tend to react more rapidly. acs.org

Solvent polarity can influence the rate constants, allowing for the manipulation of the kₚ/k꜀ₜ ratio to control the process. acs.org

Kinetic studies on analogous systems, such as the synthesis of higher alcohols over Cu/ZnO catalysts or the oxidation of isobutylene, demonstrate that developing a kinetic reaction network is crucial for reactor design and for predicting conditions that maximize yield and selectivity. osti.govresearchgate.net Such models require systematically varying parameters like temperature, pressure, reactant concentrations, and flow rates to determine reaction orders and activation energies.

Process Efficiency and Yield Enhancement

Enhancing process efficiency and yield is the ultimate goal of synthetic optimization. This is achieved by applying the insights gained from green chemistry principles and kinetic studies.

Catalyst Selection: As discussed in section 2.3.2, the choice of catalyst is paramount. For thioether synthesis, yields can be dramatically improved by using appropriate catalysts, such as solid acids or iodine, which can push reactions to completion under mild conditions. d-nb.inforesearchgate.net

Parameter Optimization: A systematic study of reaction parameters is essential. For the synthesis of allylic thioethers, optimization of microwave irradiation time and power can increase yields from unsatisfactory to excellent. tandfonline.com In other systems, adjusting the temperature, reaction time, and reactant stoichiometry is critical for maximizing product formation while minimizing byproduct generation. nih.govnih.gov

The following table, based on an analogous solvent- and catalyst-free synthesis of an allylic thioether, illustrates how reaction parameters can be optimized to enhance yield. tandfonline.com

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 80 | 5 | 73 |

| 2 | 80 | 10 | 81 |

| 3 | 80 | 15 | 81 |

| 4 | 100 | 5 | 85 |

| 5 | 120 | 5 | 92 |

| 6 | 120 | 10 | 92 |

This data demonstrates that by increasing the temperature from 80°C to 120°C, the yield can be significantly improved, while extending the reaction time beyond 5 minutes at the higher temperature provides no additional benefit. tandfonline.com Such optimization studies are critical for developing an efficient process for the synthesis of this compound. Integrating continuous-flow manufacturing can further enhance efficiency, reduce waste, and lower the E-factor, representing the next frontier in sustainable chemical production. nih.govrsc.org

Chemical Reactivity and Transformation of 2 Methyl 2 Methylsulfanyl Propan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group in 2-Methyl-2-(methylsulfanyl)propan-1-ol is tertiary, meaning the carbon atom bonded to the -OH group is also bonded to three other carbon atoms. This structural feature significantly influences its reactivity, particularly its resistance to oxidation and its propensity to react via mechanisms involving carbocation intermediates.

Esterification and Etherification Reactions

Esterification: The conversion of alcohols to esters is a fundamental organic transformation. For tertiary alcohols like this compound, direct esterification with carboxylic acids is often challenging due to steric hindrance around the hydroxyl group and the potential for elimination side reactions under acidic conditions. However, the use of more reactive acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base like pyridine, can facilitate the formation of the corresponding ester.

Etherification: The formation of ethers from this compound is also subject to its structural characteristics. Acid-catalyzed dehydration to form a symmetrical ether is generally not a viable method for tertiary alcohols as it leads to elimination products. researchgate.net A more effective approach is the Williamson ether synthesis, which would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the steric bulk, this reaction would be most efficient with a reactive, unhindered alkyl halide. Alternative methods for the synthesis of sterically hindered tertiary alkyl ethers may involve the use of catalysts such as zinc triflate for coupling with unactivated tertiary alkyl bromides. rsc.org

Table 1: Representative Esterification and Etherification Reactions (Note: The following data represents typical conditions for reactions of sterically hindered tertiary alcohols and has not been specifically reported for this compound.)

| Transformation | Reagents | Catalyst/Base | Typical Solvent | Product |

| Esterification | Acetic Anhydride | Pyridine | Dichloromethane | 2-methyl-2-(methylsulfanyl)propan-1-yl acetate |

| Etherification | Sodium Hydride, Methyl Iodide | - | Tetrahydrofuran | 1-methoxy-2-methyl-2-(methylsulfanyl)propane |

Substitution Reactions at the Carbinol Carbon

Substitution reactions at the tertiary carbinol carbon of this compound, for instance with hydrogen halides, would proceed through an SN1 mechanism. google.comyoutube.combartleby.com This involves the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by a nucleophile (e.g., a halide ion). Given the neopentyl-like structure of the initial alcohol, there is a possibility of rearrangement of the carbocation intermediate, although the stability of the initial tertiary carbocation makes this less likely than in the case of primary neopentyl systems. doi.orgdoubtnut.com To achieve substitution with inversion of configuration (SN2), the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or mesylate. However, SN2 reactions are highly disfavored at sterically hindered tertiary centers.

Reactions Involving the Thioether Functional Group

The sulfur atom in the thioether group of this compound is nucleophilic and can be readily oxidized or alkylated. bartleby.comresearchgate.net These reactions can often be performed chemoselectively in the presence of the tertiary alcohol functionality.

Oxidation to Sulfoxides and Sulfones

The thioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. A variety of oxidizing agents can be employed for this transformation, and the product obtained often depends on the stoichiometry and the nature of the oxidant. organic-chemistry.org

Oxidation to Sulfoxide: The selective oxidation to the sulfoxide, 2-methyl-2-(methylsulfinyl)propan-1-ol, can be achieved using mild oxidizing agents. A common and effective reagent is hydrogen peroxide, often in a solvent like acetic acid, under transition-metal-free conditions. nih.govdoubtnut.com Other reagents, such as sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) with one equivalent, are also effective. The challenge lies in preventing over-oxidation to the sulfone. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent will lead to the formation of the sulfone, 2-methyl-2-(methylsulfonyl)propan-1-ol. nih.gov Reagents such as excess hydrogen peroxide, often with a catalyst like sodium tungstate, or excess m-CPBA can be used to drive the reaction to completion. organic-chemistry.orgsigmaaldrich.com Some catalytic systems are designed to be highly selective for sulfone formation. sigmaaldrich.com The presence of the hydroxyl group is generally tolerated by many of these oxidation protocols. organic-chemistry.org

Table 2: Representative Oxidation Reactions of the Thioether Group (Note: The following data represents typical conditions for the selective oxidation of thioethers and has not been specifically reported for this compound.)

| Transformation | Reagent(s) | Catalyst | Typical Solvent | Product |

| Sulfide (B99878) to Sulfoxide | 1.1 eq. H₂O₂ | None | Acetic Acid | 2-methyl-2-(methylsulfinyl)propan-1-ol |

| Sulfide to Sulfone | >2 eq. H₂O₂ | Sodium Tungstate | Methanol | 2-methyl-2-(methylsulfonyl)propan-1-ol |

| Sulfide to Sulfone | >2 eq. m-CPBA | None | Dichloromethane | 2-methyl-2-(methylsulfonyl)propan-1-ol |

Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom of a thioether is nucleophilic and readily reacts with electrophiles such as alkyl halides to form sulfonium salts. bartleby.comresearchgate.net This S-alkylation reaction is analogous to the Menshutkin reaction for amines. The reaction of this compound with an alkyl halide, such as methyl iodide, would proceed via an SN2 mechanism to yield a tertiary sulfonium salt. These salts are often crystalline solids and are useful as alkylating agents themselves. chegg.com This reaction is typically highly selective for the sulfur atom, leaving the hydroxyl group untouched.

Elimination Reactions

Elimination reactions of this compound are expected to proceed primarily through an E1 (elimination, unimolecular) mechanism, characteristic of tertiary alcohols under acidic conditions. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. A base then abstracts a proton from an adjacent carbon to form a double bond.

Given the structure of this compound, the major product of an acid-catalyzed dehydration would be 2-(methylsulfanyl)prop-1-ene . The formation of this product follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product; however, in this case, only one alkene product is possible due to the molecular structure. libretexts.org

Table 1: Predicted Elimination Reaction of this compound

| Reactant | Reagent/Conditions | Proposed Mechanism | Major Product |

| This compound | Concentrated H₂SO₄, heat | E1 | 2-(Methylsulfanyl)prop-1-ene |

| This compound | Phosphoric acid (H₃PO₄), heat | E1 | 2-(Methylsulfanyl)prop-1-ene |

Tandem and Cascade Reactions Incorporating this compound

The bifunctional nature of this compound makes it a theoretical candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such reactions are highly efficient in building molecular complexity. nih.gov While specific examples involving this compound are not documented, one can postulate potential reaction sequences.

A hypothetical tandem reaction could involve an initial acid-catalyzed dehydration to form 2-(methylsulfanyl)prop-1-ene, which could then participate in a subsequent reaction. For instance, in the presence of a suitable electrophile, a cascade reaction could be initiated where the double bond of the in-situ generated alkene attacks the electrophile, followed by an intramolecular cyclization involving the sulfur atom.

Another possibility involves the oxidation of the thioether to a sulfoxide. The resulting β-hydroxy sulfoxide could then undergo a Pummerer-type rearrangement under acidic conditions, leading to a cascade of transformations.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 2 Methylsulfanyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide detailed information about the connectivity and spatial relationships of atoms within 2-Methyl-2-(methylsulfanyl)propan-1-ol.

High-Resolution ¹H NMR and ¹³C NMR Investigations

High-resolution ¹H NMR spectroscopy of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons of the two methyl groups attached to the quaternary carbon are expected to be equivalent, leading to a single, intense signal. The protons of the methylene (B1212753) group adjacent to the hydroxyl group will appear as another distinct signal, likely a singlet if there are no adjacent protons to couple with. The methyl group attached to the sulfur atom will also produce a singlet at a characteristic chemical shift. The hydroxyl proton will present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

In ¹³C NMR spectroscopy, each unique carbon atom in the this compound structure will give rise to a separate signal. Therefore, one would expect to observe signals for the quaternary carbon, the two equivalent methyl carbons attached to it, the methylene carbon, and the methyl carbon of the methylsulfanyl group. The chemical shifts of these carbons provide insight into their bonding and electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.3 | s | 6H |

| -SCH₃ | ~2.1 | s | 3H |

| -CH₂OH | ~3.5 | s | 2H |

| -OH | Variable | br s | 1H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | ~25 |

| -SCH₃ | ~15 |

| -CH₂OH | ~70 |

| -C(CH₃)₂ | ~50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations are expected as the distinct proton groups are separated by a quaternary carbon or a sulfur atom, leading to the prediction of singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals to their corresponding carbon signals. For instance, the signal for the -CH₂OH protons would show a cross-peak with the signal for the -CH₂OH carbon.

Dynamic NMR Studies on Conformational Exchange

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of this compound, such as restricted rotation around the C-S or C-C single bonds. By varying the temperature of the NMR experiment, it might be possible to observe changes in the spectra that correspond to the freezing out of certain conformations. However, for a relatively small and flexible molecule like this, significant rotational barriers are not expected at typical NMR temperatures.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₁₂OS) with high accuracy, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the sum of the exact masses of its constituent isotopes.

Table 3: Exact Mass Calculation for this compound (C₅H₁₂OS)

| Element | Number of Atoms | Exact Isotopic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | | | 120.060886 |

Fragmentation Pattern Analysis and Proposed Mechanisms

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals.

A prominent fragmentation pathway for alcohols is the alpha-cleavage, which for this molecule would involve the loss of a methyl radical from the quaternary center to form a stable oxonium ion. Another likely fragmentation is the loss of the entire methylsulfanyl group.

Table 4: Proposed Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 105 | [M - CH₃]⁺ | CH₃• |

| 89 | [M - CH₂OH]⁺ | •CH₂OH |

| 73 | [M - SCH₃]⁺ | •SCH₃ |

| 47 | [CH₃S]⁺ | C₄H₉O• |

Note: These are proposed fragmentations and their relative intensities would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is predicted to exhibit characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH), the methylsulfanyl (-S-CH₃), and the tertiary alkyl backbone. While a definitive experimental spectrum for this specific molecule is not widely published, assignments can be reliably inferred from data on analogous compounds such as tertiary alcohols and alkyl thioethers.

The key vibrational modes for this compound are expected as follows:

O-H Stretch: A very strong and broad absorption in the IR spectrum, typically centered in the 3500-3200 cm⁻¹ region, is the most prominent feature of alcohols. adichemistry.com Its broadness is a direct consequence of intermolecular hydrogen bonding. libretexts.org In Raman spectroscopy, this band is generally weaker.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range.

C-O Stretch: The stretching vibration for the C-O bond in a tertiary alcohol is expected to be strong and appear in the 1200-1100 cm⁻¹ region of the IR spectrum. adichemistry.comyoutube.com

C-S Stretch: The carbon-sulfur stretching vibration for thioethers (sulfides) typically gives rise to a weak to medium intensity band in the 800-600 cm⁻¹ range. nih.gov The exact position can be influenced by the surrounding molecular structure.

A summary of the predicted vibrational assignments is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (Hydrogen Bonded) | Alcohol (-OH) | 3500 - 3200 | Strong, Broad | Weak |

| C-H Stretch (Asymmetric/Symmetric) | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong | Strong |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 | Strong | Medium |

| C-H Bend (Asymmetric/Symmetric) | Alkyl (CH₃, CH₂) | 1470 - 1365 | Medium | Medium |

| C-S Stretch | Thioether (-S-CH₃) | 800 - 600 | Weak - Medium | Strong |

This table is generated based on typical frequency ranges for the specified functional groups.

The presence of the hydroxyl group in this compound leads to significant intermolecular hydrogen bonding, especially in the condensed phase (liquid or solid). This interaction, where the hydrogen atom of one molecule's hydroxyl group is attracted to the oxygen atom of a neighboring molecule, has a profound effect on the O-H stretching vibration.

In a non-hydrogen-bonding environment (e.g., a very dilute solution in a non-polar solvent), a "free" O-H stretch would be observed as a sharp, relatively weak peak around 3600 cm⁻¹. However, in a pure sample, the extensive network of hydrogen bonds weakens the O-H covalent bond, causing the vibrational frequency to decrease and the absorption band to become significantly broadened. adichemistry.comlibretexts.org This broadening occurs because the sample contains a population of molecules with a wide range of hydrogen-bond strengths and geometries at any given moment, leading to a continuum of overlapping absorption frequencies. libretexts.org The degree of broadening can provide qualitative information about the extent and strength of hydrogen bonding within the sample. While the primary alcohol oxygen is the main hydrogen bond acceptor, weaker interactions involving the sulfur atom as a hydrogen bond acceptor might also occur, potentially leading to more complex spectral features.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purity to be accurately determined.

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method provides both separation of the analyte from a mixture and its structural identification through mass spectrometry.

A proposed GC-MS method would involve the following:

Column Selection: Due to the polarity of the alcohol functional group, a polar capillary column, such as one with a polyethylene (B3416737) glycol (Wax) stationary phase (e.g., DB-WAX, Stabilwax-MS), would be ideal. chromforum.org These columns provide good peak shape for alcohols and can prevent co-elution with less polar impurities. A low-bleed "MS" designated column is recommended to minimize background noise in the mass spectrometer. chromforum.org

Injection: A split/splitless inlet is standard. A splitless injection would be used for trace analysis, while a split injection would be appropriate for analyzing a more concentrated sample to avoid overloading the column.

Oven Program: A temperature gradient program would be employed, starting at a low temperature (e.g., 40-50 °C) to resolve any very volatile impurities, followed by a ramp to a higher temperature (e.g., 200-240 °C) to ensure the elution of the target analyte and any higher-boiling impurities.

Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV would be used. While small alcohols may show a weak or absent molecular ion peak (M⁺), characteristic fragment ions resulting from alpha-cleavage (loss of a CH₂OH radical or a C(CH₃)(SCH₃) radical) and dehydration (loss of H₂O) would be expected, providing a fingerprint for identification.

A proposed set of GC-MS parameters is outlined in the table below.

| Parameter | Proposed Condition |

| GC System | Agilent 7890 or equivalent |

| Column | Stabilwax-MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet | Split/Splitless, 250 °C |

| Injection Mode | Split (e.g., 50:1) for purity; Splitless for trace analysis |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C, hold 5 min |

| MS System | Quadrupole Mass Spectrometer (e.g., Agilent 5977) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Transfer Line | 250 °C |

This table represents a typical starting point for method development and may require optimization.

For non-volatile impurities or for preparative isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polar nature of this compound, a reversed-phase (RP-HPLC) method would be most appropriate.

Developing a robust HPLC method would entail:

Column Selection: A standard C18 column is a good starting point. However, for enhanced retention of this polar analyte, a C18 column with a polar-embedded group or a polar end-capped C18 column (e.g., Luna Omega Polar C18) could provide better results and allow for the use of highly aqueous mobile phases without phase collapse. mdpi.comfishersci.com

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be effective. mdpi.com The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is common to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.

Detection: The compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-220 nm) would be necessary, though sensitivity might be limited. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. For the highest specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) would be the ideal approach.

A proposed set of HPLC parameters is outlined in the table below.

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Luna Omega Polar C18, 150 x 4.6 mm, 3 µm, or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes, hold 5 minutes, return to 5% B and equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV/Vis Diode Array Detector (DAD) at 210 nm, or Mass Spectrometer (MS) |

| Injection Vol. | 5 µL |

This table represents a typical starting point for method development and may require optimization.

Theoretical and Computational Studies of 2 Methyl 2 Methylsulfanyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Methyl-2-(methylsulfanyl)propan-1-ol at a molecular level. These calculations can predict a wide range of properties, from the distribution of electrons within the molecule to its reactivity.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur and oxygen atoms, with the sulfur atom's lone pairs likely being of higher energy and thus contributing more significantly to the HOMO. The LUMO is likely to be an anti-bonding orbital associated with the C-S and C-O bonds.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

Note: The values in this table are representative and based on typical values for similar sulfur-containing organic molecules. Actual values would be obtained from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The sulfur atom of the methylsulfanyl group would also exhibit a region of negative potential, though likely less intense than that of the oxygen. Regions of positive potential would be expected around the hydroxyl proton and the protons of the methyl groups. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity patterns.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform a systematic search of the potential energy surface. This involves rotating the single bonds in the molecule, specifically the C-C, C-O, and C-S bonds, to identify all possible conformers. For each conformer, a geometry optimization is performed to find the lowest energy structure, and the corresponding energy is calculated. The conformer with the lowest energy is the most stable. The relative energies of other conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom may play a significant role in stabilizing certain conformers.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Calculated using DFT)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C-C-S) |

|---|---|---|

| 1 | 0.00 | 60° (gauche) |

| 2 | 1.5 | 180° (anti) |

Note: This table presents a hypothetical energy landscape. The stability of conformers is influenced by steric hindrance and potential intramolecular interactions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing insights into the molecule's conformational flexibility, vibrational motions, and interactions with its environment (e.g., a solvent). For this compound, MD simulations could be used to explore the conformational landscape and to identify the most frequently adopted conformations in different environments.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of molecules.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The calculated shifts can then be compared to experimental data to confirm the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in its IR spectrum. These calculations can help in assigning the observed vibrational modes to specific molecular motions.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400-3650 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-O | Stretching | 1000-1260 |

Note: These are typical ranges for the specified functional groups. Precise values are obtained from frequency calculations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Elucidation through Computational Modeling

The structure of this compound features two key functional groups: a sterically hindered primary alcohol and a tertiary carbon atom bonded to a methylsulfanyl group. Computational modeling allows for the theoretical investigation of reactions involving both of these sites.

Hypothetical Reaction Pathways of the Primary Alcohol Group

The primary alcohol moiety is susceptible to reactions such as dehydration and oxidation.

Dehydration: The acid-catalyzed dehydration of alcohols is a classic organic reaction. For primary alcohols, particularly those that would form unstable primary carbocations, an E2-like mechanism is generally favored. Due to the neopentyl-like structure of this compound, the formation of a primary carbocation at the C1 position would be highly unfavorable. Computational studies on the dehydration of other primary alcohols, such as ethanol (B145695) and n-butanol, support a concerted E2 mechanism where a protonated alcohol is attacked by a base, leading to the simultaneous removal of a proton and the water molecule. A hypothetical E2 dehydration of this compound would proceed through a single transition state, avoiding the high-energy primary carbocation intermediate.

Oxidation: The oxidation of primary alcohols can yield aldehydes or carboxylic acids, depending on the reaction conditions. Computational studies on the oxidation of various alcohols have elucidated the mechanisms of different oxidizing agents. For instance, the mechanism of oxidation often involves the formation of an intermediate, such as a chromate ester in the case of chromium-based oxidants, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group. Theoretical models can predict the activation barriers for these steps. For a sterically hindered primary alcohol like this compound, computational modeling could quantify the steric hindrance effect on the rate of oxidation.

Illustrative Computational Data for Dehydration of an Analogous Alcohol

To illustrate the type of data obtained from computational studies of alcohol dehydration, the following table presents calculated activation energies for the dehydration of tert-butanol, a tertiary alcohol that proceeds through an E1 mechanism. This data is presented for comparative purposes to highlight the insights gained from such studies.

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Protonation of Alcohol | ΔG | -10.5 |

| Formation of Carbocation | ΔG‡ | 20.3 |

| Deprotonation | ΔG‡ | 5.2 |

| Data is illustrative and based on computational studies of tert-butanol dehydration. |

Hypothetical Reaction Pathways of the Tertiary Alkyl Sulfide (B99878) Group

The tertiary carbon atom bonded to the methylsulfanyl group presents another reactive site. Plausible reactions at this center include nucleophilic substitution (SN1) and elimination (E1), where the methylsulfanyl group or its protonated form would act as a leaving group.

SN1/E1 Reactions: The tertiary nature of the C2 carbon suggests that reactions proceeding through a tertiary carbocation intermediate would be favored. The stability of carbocations follows the order tertiary > secondary > primary, a trend that is well-supported by numerous computational studies. The rate-determining step in an SN1 or E1 reaction is the formation of the carbocation. For this compound, this would involve the cleavage of the C-S bond.

The viability of the methylsulfanyl group (-SCH3) as a leaving group is a critical factor. While not as effective as halides, sulfides can act as leaving groups, especially when protonated to form a sulfonium (B1226848) ion, which is a much better leaving group. A computational study could model the heterolytic bond dissociation energy of the C-S bond, both with and without protonation, to evaluate the feasibility of carbocation formation. The subsequent steps would involve either the attack of a nucleophile on the carbocation (SN1) or the elimination of a proton from an adjacent carbon to form an alkene (E1).

Illustrative Computational Data for a Model SN1 Reaction

The table below provides hypothetical computational data for the SN1 reaction of a generic tertiary substrate (R3C-LG), illustrating the energy changes along the reaction coordinate that can be determined through computational modeling.

| Reaction Coordinate Point | Calculated Parameter | Relative Energy (kcal/mol) |

| Reactants (R3C-LG + Nu-) | ΔG | 0.0 |

| Transition State 1 (Carbocation formation) | ΔG‡ | +25.0 |

| Intermediate (R3C+ + LG- + Nu-) | ΔG | +15.0 |

| Transition State 2 (Nucleophilic attack) | ΔG‡ | +18.0 |

| Products (R3C-Nu + LG-) | ΔG | -5.0 |

| This data is purely illustrative for a model SN1 reaction. |

Synthetic Utility and Potential Applications of 2 Methyl 2 Methylsulfanyl Propan 1 Ol and Its Derivatives

Role as a Building Block in Organic Synthesis

The unique arrangement of a hydroxyl group and a methylsulfanyl group on a sterically hindered tertiary carbon center in 2-Methyl-2-(methylsulfanyl)propan-1-ol could theoretically offer strategic advantages in organic synthesis. The alcohol moiety provides a handle for oxidation, esterification, or conversion to a leaving group, while the thioether can be oxidized to sulfoxides and sulfones, or be involved in metal-catalyzed cross-coupling reactions.

Precursor for Complex Heterocycles

There is a lack of specific published research demonstrating the use of This compound as a direct precursor for the synthesis of complex heterocyclic systems. General strategies for heterocycle synthesis often involve bifunctional molecules that can undergo intramolecular cyclization or participate in multicomponent reactions. While one could envision synthetic pathways where the alcohol and thioether functionalities of this compound are sequentially or concurrently manipulated to form a heterocyclic ring, no such examples have been documented in peer-reviewed literature.

Intermediate in Multi-Step Total Synthesis

Similarly, a thorough search of the chemical literature did not reveal any instances where This compound has been employed as a critical intermediate in the total synthesis of natural products or other complex target molecules. The selection of building blocks in total synthesis is highly dependent on their ability to introduce specific stereocenters and functional groups in a controlled manner. The lack of documented use suggests that other, more readily available or stereochemically defined building blocks are currently favored by synthetic chemists.

Development of Novel Derivatives with Enhanced Reactivity or Specific Properties

The development of derivatives from a parent compound is a common strategy to fine-tune its physical, chemical, and biological properties. This often involves the synthesis of analogues with modified functional groups to study their impact on reactivity and function.

Design and Synthesis of Functionalized Analogues

No dedicated studies on the systematic design and synthesis of functionalized analogues of This compound for the purpose of enhancing its reactivity or imparting specific properties have been reported. Research in this area would typically involve modifications such as altering the alkyl group on the sulfur atom, introducing substituents on the carbon backbone, or converting the hydroxyl group into other functionalities.

Structure-Reactivity Relationship Studies of Derivatives

Consequently, without a library of synthesized derivatives, no structure-reactivity relationship (SRR) studies for this class of compounds are available. SRR studies are crucial for understanding how specific structural features influence the chemical behavior of a molecule, which is a prerequisite for its rational application in drug discovery or material science.

Applications in Material Science

The incorporation of sulfur-containing compounds into polymers and other materials can impart unique properties, such as high refractive index, metal-binding capabilities, and improved thermal stability. The presence of both a hydroxyl group and a thioether in This compound makes it a potential candidate as a monomer or a surface-modifying agent. However, there is no evidence in the scientific literature or patent landscape to suggest that it has been investigated for or utilized in any material science applications.

Polymer Precursors

Currently, there is no publicly available scientific literature or patent documentation that describes the use of this compound or its direct derivatives as polymer precursors. The bifunctional nature of the molecule, containing both a hydroxyl (-OH) group and a methylsulfanyl (-SCH₃) group, theoretically allows for its participation in polymerization reactions. For instance, the hydroxyl group could potentially undergo esterification or etherification to form polyester (B1180765) or polyether chains, respectively. The sulfide (B99878) group might also be a site for further chemical modification to introduce other polymerizable functionalities. However, without experimental data, its role as a monomer or precursor in polymer synthesis remains speculative.

In contrast, related compounds have found utility in polymer science. For example, 2-Methyl-2-propen-1-ol is utilized in the synthesis of polymers and resins. Its dual functionality of a hydroxyl group and a double bond allows it to act as an intermediate in the production of methacrylates, which are key components in various polymers. lookchem.com

Additives in Advanced Materials

There is a lack of documented evidence regarding the use of this compound as an additive in advanced materials. The properties that would make it a suitable additive, such as its thermal stability, miscibility with host materials, and its effect on the material's mechanical or optical properties, have not been reported in the reviewed literature.

For context, other sulfur-containing compounds are known to be used as additives. For instance, compounds with thioether linkages can act as antioxidants or stabilizers in certain polymer formulations. However, no such application has been specifically documented for this compound.

Role in Chemical Sensing or Detection Methodologies

No research has been identified that details the application of this compound or its derivatives in chemical sensing or detection methodologies. The presence of a sulfur atom could theoretically allow for interactions with certain metal ions or other analytes, which is a principle often used in the design of chemical sensors. The hydroxyl group could also serve as a site for immobilization onto a sensor surface. Nevertheless, there are no published studies that have explored or confirmed these potential uses.

While the specific compound of interest lacks documented applications, related thiols have been investigated in sensing. For instance, 2-Methyl-2-propanethiol can react with other thiols to produce a disulfide bond, a reaction that can be coupled with an electrochemical detector. This highlights a potential, though unverified, avenue for future research into the sensing capabilities of related structures.

Environmental Fate and Degradation Pathways of 2 Methyl 2 Methylsulfanyl Propan 1 Ol Non Toxicological Aspects

Photochemical Degradation Pathways

The photochemical degradation of 2-Methyl-2-(methylsulfanyl)propan-1-ol is anticipated to be influenced by the reactivity of its constituent functional groups: the tertiary alcohol and the thioether. In the atmosphere, the primary degradation mechanism for organic compounds is often initiated by reaction with hydroxyl (•OH) radicals.

For tertiary alcohols, which lack an α-hydrogen atom on the carbon bearing the hydroxyl group, direct oxidation is less favorable. Instead, photocatalytic processes, particularly on surfaces like titanium dioxide (TiO2), can lead to the cleavage of C-C bonds. tum.denih.gov This process involves the formation of an alkoxy radical, followed by β-scission. In the case of this compound, this could potentially lead to the formation of acetone, methanethiol (B179389), and a formaldehyde (B43269) radical. The photooxidation of other simple alcohols, like ethanol (B145695) and 2-propanol, on TiO2 surfaces has been shown to produce aldehyde or ketone intermediates. acs.org

Thioethers are also susceptible to photochemical degradation. Upon UV excitation, thioethers can undergo C-S bond cleavage, leading to the formation of various radical species. rsc.org Time-resolved studies on saturated thioethers have shown that this fragmentation can occur on an ultrafast timescale. rsc.org Furthermore, both thiols and thioethers can undergo spontaneous oxidation at the air-water interface, a process that is not dependent on photochemistry but is relevant in atmospheric aerosols. researchgate.netacs.orgacs.org This oxidation can lead to the formation of sulfoxides and sulfones. researchgate.netacs.org

Therefore, the atmospheric fate of this compound is likely a combination of these pathways, leading to a variety of smaller, more volatile compounds.

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the chemical degradation of this compound will be governed by reactions such as hydrolysis and oxidation.

Oxidation: The thioether moiety is susceptible to oxidation. In the environment, this can be mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorite (B82951). acs.orgnih.gov The oxidation of thioethers typically proceeds through a sulfoxide (B87167) intermediate to a sulfone. nih.gov The rate and extent of this oxidation depend on the specific oxidant and the electronic and steric properties of the thioether. nih.gov For instance, hypochlorite is a much more potent oxidant for thioethers than hydrogen peroxide under near-physiological conditions. acs.org

Tertiary alcohols are generally resistant to chemical oxidation under typical environmental conditions. nih.gov However, under acidic conditions, they can undergo dehydration to form alkenes. nih.govyoutube.com For this compound, this would lead to the formation of 2-(methylsulfanyl)prop-1-ene.

The interplay of these reactions will determine the persistence and transformation of this compound in soil and water.

Biotransformation Pathways (Excluding Ecotoxicity)

Biotransformation, driven by microbial and enzymatic activity, is a crucial pathway for the degradation of organic compounds in the environment.

Microorganisms play a significant role in the global sulfur cycle by metabolizing a wide array of organosulfur compounds. nih.govtandfonline.com Bacteria capable of degrading organosulfur compounds found in petroleum, such as dibenzothiophene, have been extensively studied. tandfonline.comcdnsciencepub.comresearchgate.net These microorganisms often employ specific enzymatic pathways to cleave C-S bonds. tandfonline.com

The metabolism of simple thiols and thioethers can proceed via oxidation of the sulfur atom. nih.gov For example, some bacteria can utilize organosulfur compounds as a sulfur source, converting the sulfur to sulfate. nih.gov In some cases, organosulfur compounds can be degraded to sulfide (B99878) under anaerobic conditions in bioelectrochemical systems. wur.nl The addition of an extra carbon source can enhance the biodegradation of organosulfur compounds by promoting microbial growth and biofilm formation. nih.gov

Given that this compound contains a simple thioether linkage, it is plausible that various environmental microbes could metabolize it, potentially utilizing it as a carbon or sulfur source. The initial step would likely involve the oxidation of the sulfide to a sulfoxide.

Specific enzymes are responsible for the biotransformation of alcohols and organosulfur compounds.

Alcohol Oxidation: While tertiary alcohols are generally poor substrates for many alcohol dehydrogenases, some microbial enzymes have been shown to act on them. asm.orgnih.gov For instance, the degradation of tert-amyl alcohol by Aquincola tertiaricarbonis L108 involves a desaturase enzyme, MdpJ, which converts the tertiary alcohol into an alkene. asm.orgnih.gov A similar desaturation reaction could potentially occur for this compound. Other biotransformation routes for alcohols include oxidation to aldehydes or carboxylic acids, a common reaction for primary and secondary alcohols. researchgate.netnih.govwhiterose.ac.uk

Thioether Oxidation: Flavoprotein oxidases, a diverse class of enzymes, are known to catalyze the oxidation of C-S bonds in thioethers. nih.gov These enzymes can oxidize thiols to thiocarbonyls and thioethers to their corresponding sulfoxides and sulfones. nih.govrsc.orgacs.org This oxidation is a key step in the detoxification and metabolism of many sulfur-containing compounds. The resulting sulfoxides can be further metabolized or excreted.

The enzymatic machinery of various microorganisms is therefore likely capable of transforming this compound, initiating its degradation in the environment.

Table of Potential Degradation Products

| Degradation Pathway | Initial Product(s) | Further Degradation Products |

| Photochemical Degradation | Acetone, Methanethiol, Formaldehyde radical | Carbon dioxide, Water, Sulfate |

| Chemical Degradation (Oxidation) | 2-Methyl-2-(methylsulfinyl)propan-1-ol | 2-Methyl-2-(methylsulfonyl)propan-1-ol |

| Chemical Degradation (Dehydration) | 2-(Methylsulfanyl)prop-1-ene | Further oxidation products |

| Biotransformation (Desaturation) | 2-(Methylsulfanyl)prop-1-ene | Further microbial metabolism |

| Biotransformation (S-Oxidation) | 2-Methyl-2-(methylsulfinyl)propan-1-ol | Further microbial metabolism |

Conclusion and Future Directions in 2 Methyl 2 Methylsulfanyl Propan 1 Ol Research

Summary of Key Research Findings and Contributions

Research on 2-Methyl-2-(methylsulfanyl)propan-1-ol and related tertiary thioethers has primarily focused on their synthesis and their role in flavor chemistry. The key findings indicate that while the synthesis of such sterically hindered compounds is challenging, they are valuable due to their potential sensory properties. nih.gov The presence of both a hydroxyl and a thioether functional group provides a platform for diverse chemical modifications, making it a versatile chemical intermediate.

Identification of Remaining Challenges and Unexplored Avenues

Several challenges and unexplored areas in the research of this compound remain:

Stereoselective Synthesis: The development of efficient and practical methods for the asymmetric synthesis of the enantiomers of this compound is a significant challenge. nih.gov This would allow for the investigation of the specific biological and sensory properties of each enantiomer.

Comprehensive Property Profiling: There is a lack of extensive experimental data on the physicochemical properties of this compound. A thorough characterization is necessary for its potential application in various fields.

Biological Activity: The biological activities of this compound have not been extensively studied. Given that many organosulfur compounds exhibit interesting biological properties, this is a promising area for future investigation. tandfonline.comresearchgate.net

Natural Occurrence: Further investigation into the natural occurrence of this compound in food and other natural sources could provide insights into its formation pathways and its contribution to natural flavors.

Projections for Future Research on this compound and Related Systems

Future research on this compound is likely to proceed in several directions:

Advanced Catalytic Synthesis: The development of novel catalysts for the efficient and environmentally friendly synthesis of tertiary thioethers will be a major focus. nih.gov This includes the exploration of biocatalytic methods. nih.gov

Flavor and Aroma Research: Continued exploration of its sensory properties and its potential as a flavor ingredient will be of interest to the food industry. This includes understanding how its structure relates to its perceived aroma and taste.

Materials Science: Thioethers can be used in the development of new materials. Future research could explore the incorporation of this compound or its derivatives into polymers or other materials to impart specific properties.

Medicinal Chemistry: The tertiary thioether motif is present in some bioactive molecules. Future studies may explore the potential of this compound as a scaffold for the synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-(methylsulfanyl)propan-1-ol with high purity?

- Methodological Answer : Synthesis often involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2-methyl-2-propanol derivatives with methylsulfanyl groups under controlled conditions (e.g., using mercaptans and catalysts like BF₃·Et₂O). Purification may require fractional distillation or column chromatography with silica gel, as described for structurally related alcohols in impurity isolation protocols . Confirm purity via GC-MS or HPLC, referencing retention times against standards.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methylsulfanyl (S–CH₃) signals at δ ~2.1–2.3 ppm (¹H) and δ ~15–25 ppm (¹³C). Hydroxyl protons may appear as broad singlets (~1–2 ppm) .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C–S bonds (~600–700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers optimize solvent selection for solubility studies of this compound?

- Methodological Answer : Perform Hansen solubility parameter calculations to predict miscibility. Test polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, isopropanol) experimentally. Monitor phase behavior using turbidity measurements or dynamic light scattering. For related compounds, binary mixture models (e.g., Wilson equation) have been applied to predict activity coefficients .

Advanced Research Questions

Q. How do local composition models (e.g., NRTL, UNIQUAC) predict the thermodynamic behavior of this compound in nonideal mixtures?

- Methodological Answer :

- Parameterize models using vapor-liquid equilibrium (VLE) data. Measure activity coefficients via headspace gas chromatography or ebulliometry.

- For strongly nonideal systems (e.g., aqueous mixtures), incorporate nonrandomness parameters (α₁₂) to improve accuracy, as demonstrated in ternary liquid-liquid equilibria studies .

- Validate predictions against experimental data using root-mean-square deviation (RMSD) analysis.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to assess factors like temperature, catalyst loading, and reaction time.

- In Situ Monitoring : Employ techniques like ReactIR or NMR spectroscopy to track intermediate formation.

- Post-Hoc Analysis : Compare byproduct profiles (e.g., via LC-MS) across studies. For example, competing oxidation pathways (e.g., sulfoxide formation) may explain yield discrepancies in thiol-containing systems .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Simulate transition states for reactions (e.g., SN2 displacements) to estimate activation energies. Validate with kinetic experiments (e.g., stopped-flow spectroscopy) .

Safety and Handling

Q. What are critical safety considerations when handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

- Use inert atmosphere techniques (Schlenk line, glovebox) to prevent oxidation of the methylsulfanyl group.

- Monitor for exothermic decomposition via differential scanning calorimetry (DSC). Reference safety protocols for structurally similar alcohols, which emphasize PPE (nitrile gloves, goggles) and emergency ventilation .

Data Interpretation

Q. How should researchers address conflicting solubility data in published studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.